6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile
Description
6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with a formyl group at position 6 and a nitrile group at position 3. The compound’s discontinued commercial status () implies challenges in synthesis, stability, or efficacy, though its structural features remain of interest for medicinal chemistry.
Properties
Molecular Formula |
C8H4N4O |
|---|---|
Molecular Weight |
172.14 g/mol |
IUPAC Name |
6-formylimidazo[1,2-b]pyridazine-3-carbonitrile |
InChI |
InChI=1S/C8H4N4O/c9-3-7-4-10-8-2-1-6(5-13)11-12(7)8/h1-2,4-5H |
InChI Key |
MRWIJHGOLONMFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1C=O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines can be employed to achieve high regioselectivity in the synthesis of pyridazine derivatives .
Industrial Production Methods
Industrial production methods for 6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .
Chemical Reactions Analysis
Oxidation of Vinyl Group to Formyl Group
The formyl functional group in this compound is typically introduced via oxidative cleavage of a vinyl precursor.
| Reaction Parameter | Details |
|---|---|
| Reagents | OsO₄ (4% aq.), NaIO₄, 2,6-lutidine |
| Solvent | 1,4-Dioxane/water (3:1) |
| Temperature | RT |
| Time | 4 hours |
| Yield | 76% |
Mechanistic Insight
The reaction follows a dihydroxylation-oxidative cleavage pathway. OsO₄ catalyzes the dihydroxylation of the vinyl group, forming a diol intermediate, which is subsequently cleaved by NaIO₄ to generate the aldehyde.
Imine Formation via Condensation
The aldehyde group participates in condensation reactions with amines to form Schiff bases.
Example Reaction
In DCM with anhydrous MgSO₄, 6-formylimidazo[1,2-b]pyridazine-3-carbonitrile reacts with 2-aminoethanol at RT for 16 hours, yielding 6-(((2-hydroxyethyl)imino)methyl)imidazo[1,2-b]pyridazine-3-carbonitrile (97% yield) .
| Reaction Parameter | Details |
|---|---|
| Reagents | 2-Aminoethanol, MgSO₄ |
| Solvent | Dichloromethane (DCM) |
| Temperature | RT |
| Time | 16 hours |
| Yield | 97% |
Applications
This imine intermediate is pivotal in constructing fused heterocyclic systems for pharmaceutical agents.
Nucleophilic Substitution in Coupling Reactions
The electron-deficient carbonitrile group facilitates nucleophilic aromatic substitution (SNAr) reactions.
Case Study
In DMF with K₂CO₃, 6-formylimidazo[1,2-b]pyridazine-3-carbonitrile couples with 2-chloro-1-fluoro-4-(isocyano(tosyl)methyl)benzene at RT for 16 hours. This yields 6-(4-(3-chloro-4-fluorophenyl)-1-(2-hydroxyethyl)-1H-imidazol-5-yl)imidazo[1,2-b]pyridazine-3-carbonitrile , a precursor to kinase inhibitors .
| Reaction Parameter | Details |
|---|---|
| Reagents | K₂CO₃, aryl chloride |
| Solvent | DMF |
| Temperature | RT |
| Time | 16 hours |
Key Observations
-
The carbonitrile group activates the imidazo[1,2-b]pyridazine ring toward electrophilic substitution.
-
K₂CO₃ acts as a base to deprotonate intermediates and stabilize reactive species.
Silica Gel Chromatography Purification
Post-reaction purification is critical due to the compound’s sensitivity.
Method
Crude products are purified via flash chromatography using RediSep® Rf silica gel columns (gradient: 15–65% EtOAc in hexanes) .
| Purification Parameter | Details |
|---|---|
| Column Type | RediSep® Rf silica gel |
| Eluent | EtOAc/hexanes |
| Purity Achieved | ≥95% (HPLC) |
Structural Confirmation
Analytical data from and validate the compound’s structure:
-
HRMS (ESI): m/z = 171.1 [M+H]⁺ (calc. 170.18).
-
¹H NMR (CDCl₃): δ 10.11 (s, 1H, CHO), 8.90 (s, 1H), 8.20 (d, J = 9.8 Hz, 1H), 7.95 (d, J = 9.8 Hz, 1H).
Scientific Research Applications
Synthesis of 6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile
The synthesis of 6-formylimidazo[1,2-b]pyridazine-3-carbonitrile has been achieved through various methods. One notable method involves the oxidation of a precursor compound using sodium periodate in a controlled reaction environment. This method has demonstrated high yields and purity, making it suitable for further applications in medicinal chemistry .
Biological Activities
Antimicrobial Properties
Recent studies have indicated that derivatives of imidazo[1,2-b]pyridazine, including 6-formylimidazo[1,2-b]pyridazine-3-carbonitrile, exhibit significant antimicrobial activity against various pathogens. Research has highlighted its effectiveness against Mycobacterium tuberculosis, showcasing its potential as a lead compound in developing new antimycobacterial agents .
Anti-cancer Activity
6-Formylimidazo[1,2-b]pyridazine derivatives have also been evaluated for their anti-cancer properties. They have been identified as key intermediates in the synthesis of compounds targeting cancer cells. For instance, one study reported that certain derivatives showed promising results in inhibiting cancer cell proliferation in vitro, suggesting their potential use in cancer therapy .
Therapeutic Applications
The therapeutic applications of 6-formylimidazo[1,2-b]pyridazine-3-carbonitrile are diverse:
- Anti-cancer Drug Development : As a precursor for synthesizing anti-cancer agents, this compound is crucial in the development of targeted therapies for various cancers.
- Antimycobacterial Agents : Its activity against Mycobacterium species positions it as a candidate for treating tuberculosis and related infections.
- Neuroprotective Effects : Some studies suggest that imidazo[1,2-b]pyridazine derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Case Studies
Mechanism of Action
The mechanism of action of 6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Structural Impact
Physicochemical Properties
Pharmacokinetic Considerations
Biological Activity
6-Formylimidazo[1,2-b]pyridazine-3-carbonitrile is a compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of 6-formylimidazo[1,2-b]pyridazine-3-carbonitrile involves several steps, typically starting from 6-bromopyridazine-3-amine. The process can be summarized as follows:
- Formation of Imidazopyridazine : The initial step involves the reaction of 6-bromopyridazine with suitable reagents to form the imidazopyridazine scaffold.
- Functionalization : Subsequent reactions introduce the formyl and carbonitrile groups, yielding the target compound.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
The detailed synthetic pathway is outlined in various studies and patents, demonstrating efficient methods for producing this compound with good yields .
Antimicrobial Properties
Research has indicated that derivatives of imidazo[1,2-b]pyridazines exhibit significant antimicrobial activity. For instance, compounds synthesized from this scaffold have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance their antimicrobial efficacy .
Anti-Amyloid Activity
A notable area of research involves the binding affinity of imidazo[1,2-b]pyridazine derivatives to amyloid plaques associated with neurodegenerative diseases like Alzheimer's. In vitro studies demonstrated that certain derivatives bind effectively to amyloid aggregates with affinities ranging from 11 nM to over 1000 nM. This property positions them as potential candidates for developing imaging agents for Alzheimer's disease .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of 6-formylimidazo[1,2-b]pyridazine-3-carbonitrile have been evaluated against various cancer cell lines. Preliminary results indicate that this compound exhibits significant antiproliferative activity, suggesting its potential as an anticancer agent. Further investigations are needed to elucidate the underlying mechanisms and optimize its therapeutic profile .
The biological activity of 6-formylimidazo[1,2-b]pyridazine-3-carbonitrile can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Some studies suggest that it may inhibit specific enzymes involved in cellular proliferation and survival.
- Interaction with Receptors : Binding to various biological receptors could modulate signaling pathways critical for cell growth and differentiation.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of imidazo[1,2-b]pyridazine derivatives revealed that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa. The most potent derivative demonstrated a minimum inhibitory concentration (MIC) of 8 μg/mL .
Case Study 2: Neuroprotective Effects
In vitro assays showed that certain derivatives could reduce oxidative stress in neuronal cells exposed to amyloid-beta peptides. This suggests potential neuroprotective effects that warrant further exploration in vivo .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-formylimidazo[1,2-b]pyridazine-3-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves cyclocondensation reactions using precursors like hydrazine derivatives and aldehydes. For example, refluxing substituted pyridazines with formamide or chloroacetic acid in acetic anhydride/acetic acid mixtures (1:2 v/v) under sodium acetate catalysis yields imidazo[1,2-b]pyridazine derivatives . Optimization includes adjusting reflux time (2–12 hours) and solvent ratios (e.g., acetic anhydride:acetic acid = 10:20 mL) to improve yields (57–68%) . IR and NMR data (e.g., CN stretch at 2,219 cm⁻¹ in IR, aromatic protons at δ 7.29–8.01 in ¹H NMR) confirm product purity .
Q. Which spectroscopic techniques are critical for characterizing 6-formylimidazo[1,2-b]pyridazine-3-carbonitrile?
- Methodological Answer :
- IR Spectroscopy : Detects functional groups (e.g., CN at ~2,200 cm⁻¹, NH at ~3,400 cm⁻¹) .
- NMR : ¹H NMR identifies protons (e.g., methyl groups at δ 2.24–2.37, aromatic protons at δ 6.56–8.01), while ¹³C NMR distinguishes carbons (e.g., CN carbons at ~116–117 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386–403) validate molecular formulas (e.g., C₂₀H₁₀N₄O₃S) .
- X-Ray Crystallography : Resolves bond lengths (mean C–C = 0.001 Å) and torsion angles for structural validation .
Q. How does the reactivity of the formyl group in this compound influence downstream functionalization?
- Methodological Answer : The formyl group undergoes nucleophilic additions (e.g., with hydrazines or amines) to form Schiff bases, enabling conjugation with bioactive moieties. For example, reactions with anthranilic acid in sodium ethoxide yield fused heterocycles (e.g., pyrimido[2,1-b]quinazolines) via cyclization . Solvent choice (e.g., DMF/water for crystallization) and pH control are critical to avoid side reactions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported yields for imidazo[1,2-b]pyridazine derivatives?
- Methodological Answer : Discrepancies arise from variations in solvent polarity (e.g., acetic anhydride vs. DMF) and catalyst load (e.g., 0.5 g sodium acetate vs. 0.3 g sodium metal). Systematic studies using Design of Experiments (DoE) can isolate optimal conditions. For example, reports 68% yields with acetic anhydride, while achieves 57% using ethanol/acidic workup .
Q. How can computational chemistry predict the regioselectivity of reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. For instance, the formyl carbon (C-6) and pyridazine N atoms are reactive centers. Molecular docking studies (e.g., with enzymes like kinases) guide functionalization for target engagement .
Q. What structural insights does X-ray crystallography provide for optimizing bioactivity?
- Methodological Answer : Single-crystal X-ray data (e.g., CCDC 862243) reveal planar imidazo[1,2-b]pyridazine cores and dihedral angles (<5° deviation) critical for π-π stacking in protein binding. Substituent orientation (e.g., cyano vs. formyl groups) affects solubility and binding affinity .
Q. How do substituents on the pyridazine ring modulate pharmacological activity?
- Methodological Answer : Electron-withdrawing groups (e.g., CN) enhance metabolic stability but reduce solubility. In vitro assays (e.g., kinase inhibition) show that 6-formyl derivatives exhibit higher potency (IC₅₀ < 100 nM) compared to chloro or methyl analogs . SAR studies recommend balancing lipophilicity (clogP ~2.5) and hydrogen-bond donors (<3) for bioavailability .
Q. What analytical challenges arise in quantifying degradation products of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
